1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde
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Overview
Description
1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: 1-Isobutyl-5-hydroxypyrrolidine-3-carbaldehyde.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors.
Pathways Involved: These interactions can lead to various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities.
Comparison with Similar Compounds
1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have similar structures but different substituents at the 1-position, leading to varying biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO2/c1-7(2)4-10-5-8(6-11)3-9(10)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
RWVBQQSJPKUNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C=O |
Origin of Product |
United States |
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